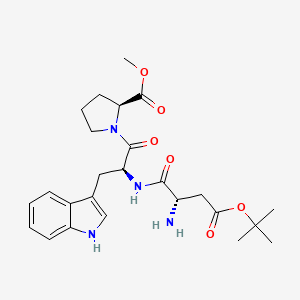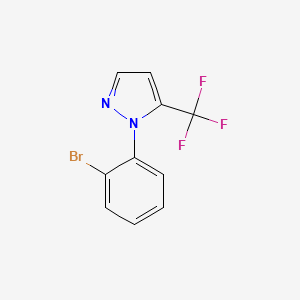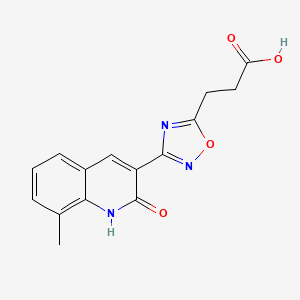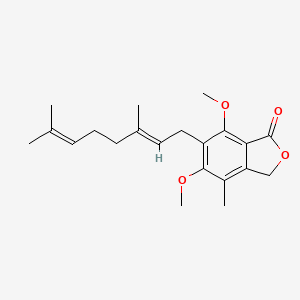
methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxy group, an amino acid derivative, and a tryptophan moiety. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The tert-butoxy group is often introduced using tert-butyl esters, which are synthesized through direct introduction using flow microreactor systems . The coupling of amino acids and the formation of peptide bonds are crucial steps in the synthesis, often facilitated by reagents such as carbodiimides and coupling agents like HATU or EDC.
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers that can handle the multiple steps required for synthesis. These machines can efficiently couple amino acids, protect and deprotect functional groups, and purify the final product. The use of flow chemistry and microreactor technology can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学的研究の応用
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, leading to downstream effects in biological systems.
類似化合物との比較
Similar Compounds
Methyl tert-butyl ether: A simpler compound with a tert-butyl group, used primarily as a fuel additive.
tert-Butoxybis(dimethylamino)methane: Another compound with a tert-butyl group, used in organic synthesis.
Uniqueness
Methyl ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-prolinate is unique due to its complex structure, which combines multiple functional groups and amino acid derivatives. This complexity allows for diverse applications and interactions, distinguishing it from simpler compounds like methyl tert-butyl ether and tert-butoxybis(dimethylamino)methane.
特性
分子式 |
C25H34N4O6 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
methyl (2S)-1-[(2S)-2-[[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H34N4O6/c1-25(2,3)35-21(30)13-17(26)22(31)28-19(12-15-14-27-18-9-6-5-8-16(15)18)23(32)29-11-7-10-20(29)24(33)34-4/h5-6,8-9,14,17,19-20,27H,7,10-13,26H2,1-4H3,(H,28,31)/t17-,19-,20-/m0/s1 |
InChIキー |
ROIAFSGTTOJERQ-IHPCNDPISA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)OC)N |
正規SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)





![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)


![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)

